molecular formula C9H21O4P B3056568 Dibutyl methyl phosphate CAS No. 7242-59-3

Dibutyl methyl phosphate

Cat. No.: B3056568
CAS No.: 7242-59-3
M. Wt: 224.23 g/mol
InChI Key: LPRHLAXCXZTKNI-UHFFFAOYSA-N
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Description

Dibutyl methyl phosphate is an organophosphorus compound with the chemical formula C9H21O4P. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its role as a plasticizer, flame retardant, and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl methyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it under reflux to ensure complete reaction.

Industrial Production Methods: In industrial settings, this compound is produced by a continuous esterification process. This involves the use of a reactor where phosphoric acid is continuously fed along with butanol and methanol. The reaction mixture is heated and stirred to ensure uniformity. The product is then separated and purified through distillation to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphoric acid derivatives.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphoric acid and its esters.

    Reduction: Lower oxidation state phosphorus compounds.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dibutyl methyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a flame retardant.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems.

    Industry: It is widely used as a plasticizer to enhance the flexibility of plastics and as a flame retardant to reduce the flammability of materials.

Mechanism of Action

The mechanism by which dibutyl methyl phosphate exerts its effects involves its interaction with various molecular targets. In flame retardancy, the compound acts by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen. This helps to slow down the combustion process. In biological systems, it can interact with enzymes and proteins, potentially affecting their function.

Comparison with Similar Compounds

  • Tributyl phosphate
  • Dimethyl methylphosphonate
  • Dibutyl phosphate

Comparison: Dibutyl methyl phosphate is unique in its combination of butyl and methyl groups, which provides it with specific properties such as a balance between hydrophobicity and hydrophilicity. This makes it particularly effective as a plasticizer and flame retardant. Compared to tributyl phosphate, it has a lower molecular weight and different solubility characteristics. Dimethyl methylphosphonate, on the other hand, has different reactivity due to the presence of methyl groups instead of butyl groups.

Properties

IUPAC Name

dibutyl methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4P/c1-4-6-8-12-14(10,11-3)13-9-7-5-2/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRHLAXCXZTKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OC)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222714
Record name Phosphoric acid, dibutyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7242-59-3
Record name Phosphoric acid, dibutyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, dibutyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl methyl phosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YY2DQ7VR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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